N,S-Diacetyl-L-cysteine methyl ester
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-acetamido-3-acetylsulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-5(10)9-7(8(12)13-3)4-14-6(2)11/h7H,4H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDHMQPGKCFCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes to N,S-Diacetyl-L-cysteine Methyl Ester
The synthesis of this compound is typically achieved through a multi-step process involving the protection of the carboxylic acid, and subsequent acylation of the amino and thiol groups. The order of these steps can be varied to optimize the yield and purity of the final product.
The initial step in many synthetic pathways to this compound is the esterification of the carboxylic acid group of N-acetyl-L-cysteine. This protection prevents the carboxyl group from participating in subsequent reactions.
One common method involves the use of diazomethane. In this procedure, N-acetyl-L-cysteine is treated with an excess of diazomethane in an ethereal solution. This reaction proceeds at room temperature and, after removal of the solvent and unreacted starting material, yields N-acetyl-L-cysteine methyl ester.
Another widely used method is Fischer-Speier esterification. This acid-catalyzed reaction involves treating N-acetyl-L-cysteine with dry methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The mixture is typically stirred at room temperature for an extended period to ensure complete conversion to the methyl ester. The product is then isolated by neutralizing the acid and extracting the ester into an organic solvent.
A summary of these esterification methods is presented in the table below.
| Method | Reagents | Conditions | Key Features |
| Diazomethane | N-acetyl-L-cysteine, Diazomethane, Ether | Room Temperature, 6 hours | High yield, mild conditions. |
| Fischer-Speier | N-acetyl-L-cysteine, Dry Methanol, Conc. H₂SO₄ | Room Temperature, ~24 hours | Uses common lab reagents, scalable. |
Once the methyl ester is formed, the next step is the acylation of the thiol group. This is a critical step in the synthesis of this compound. The thiol group of N-acetyl-L-cysteine methyl ester is nucleophilic and readily reacts with acylating agents.
A common method for S-acylation is the use of acetyl chloride. The reaction is typically carried out in an appropriate organic solvent. The acetyl chloride reacts with the thiol group to form a thioester linkage, resulting in the formation of this compound.
A standard procedure for N-acetylation involves the use of acetic anhydride. In this reaction, the amino group of a cysteine derivative attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of an amide bond. This reaction is often carried out in the presence of a base to neutralize the acetic acid byproduct. For example, the N-acetylation of L-cystine (the disulfide dimer of cysteine) can be accomplished using acetic anhydride, which protects the amino groups of both cysteine residues.
Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship Studies
To explore the structure-activity relationships of this compound, a variety of structural analogues and derivatives can be synthesized. These modifications typically focus on the thiol (S-acetyl) moiety and the ester (methyl) group.
Modifying the S-acetyl group can provide insights into the role of the thioester in the compound's activity. This can be achieved by using different acylating agents during the S-acylation step.
For example, the synthesis of N-acetyl-S-(3-coumarinyl)-D,L-cysteine methyl ester has been reported. This was achieved through the reaction of 3-mercaptocoumarin with N-acetyl-3-chloro-D,L-alanine methyl ester. This demonstrates the feasibility of introducing more complex and potentially biologically active moieties at the sulfur atom.
Further diversification of the S-acyl group can be accomplished by employing various acyl halides or anhydrides in the S-acylation of N-acetyl-L-cysteine methyl ester. This allows for the introduction of a wide range of functional groups, which can modulate the electronic and steric properties of the thioester.
The ester group can also be modified to influence the compound's physicochemical properties, such as lipophilicity and cell permeability. The synthesis of various N-acetyl-L-cysteine esters has been achieved by reacting N-acetyl-L-cysteine with different alcohols in the presence of an acid catalyst.
For instance, N-acetyl-L-cysteine ethyl ester (NACET) and N-acetyl-L-cysteine butyl ester have been synthesized and studied. The general synthetic strategy involves the conversion of the carboxylic acid group of N-acetyl-L-cysteine to an acyl chloride, followed by esterification with the desired alcohol. These ester derivatives have been shown to have different pharmacokinetic profiles compared to the parent compound, N-acetyl-cysteine. The synthesis of these ester analogues allows for a systematic investigation of how the ester group influences the biological activity of N,S-diacetyl-L-cysteine derivatives.
The following table summarizes some of the synthesized ester analogues of N-acetyl-cysteine.
| Ester Analogue | Alcohol Used | Significance |
| N-acetyl-L-cysteine ethyl ester | Ethanol | Increased lipophilicity and cell permeability. |
| N-acetyl-L-cysteine butyl ester | Butanol | Further increased lipophilicity. |
N-Functionalization and Amidation Strategies
The modification of the N-acetyl group and the C-terminal methyl ester of this compound and related cysteine derivatives is a key strategy for synthesizing new chemical entities. Amidation, in particular, represents a critical functionalization pathway, converting the methyl ester into a wide range of primary, secondary, or tertiary amides. These transformations are foundational in medicinal chemistry for altering the physicochemical properties of the parent molecule.
Research has explored several methodologies for achieving amidation of cysteine-derived esters. A primary method involves the direct conversion of the methyl ester to the corresponding amide through ammonolysis. For instance, N-acetylcysteine amide can be synthesized by treating N-acetyl-L-cysteine methyl ester with an ammonium hydroxide solution. google.comgoogle.com The reaction is typically stirred at room temperature, and upon completion, the excess ammonia is removed under reduced pressure to yield the amide product. google.com This approach can also be applied to the disulfide dimer of the cysteine derivative, where the methyl ester groups are converted to primary amides before a final reduction step cleaves the disulfide bond. google.com
Beyond the synthesis of the primary amide, methodologies have been developed for creating a broader scope of amides, including anilides. The preparation of various anilides and amides of N,S-diacetyl-cysteine has been described, highlighting the versatility of the cysteine scaffold for chemical derivatization. nih.gov These reactions typically involve the reaction of the ester with a selected primary or secondary amine to form the desired N-substituted amide derivative.
Modern synthetic approaches also include the use of Lewis acid catalysts to facilitate the direct amidation of amino acids and their esters, a technique applicable to cysteine derivatives. nih.gov Catalysts such as Titanium(IV) isopropoxide (Ti(OiPr)₄) or tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) have been shown to effectively mediate the reaction between amino acids and amines, providing a pathway to amide products under relatively mild conditions. nih.gov This catalytic approach is particularly valuable for creating amides from more complex amines where direct ammonolysis is not feasible. nih.gov
The table below summarizes various amidation strategies applicable to cysteine methyl ester derivatives.
| Strategy | Starting Material Example | Reagents/Catalyst | Product Type |
| Direct Ammonolysis | N-Acetyl-L-cysteine methyl ester | Ammonium Hydroxide | Primary Amide (N-Acetyl-L-cysteine amide) |
| Anilide/Amide Formation | N,S-Diacetyl-L-cysteine | Various Anilines or Amines | N-Substituted Anilides/Amides |
| Lewis Acid-Catalyzed Amidation | Amino Acid Ester | Primary/Secondary Amine, Ti(OiPr)₄ or B(OCH₂CF₃)₃ | N-Substituted Amide |
Chemical Reactivity and Mechanistic Investigations
Hydrolysis Pathways and Kinetics
The structure of N,S-Diacetyl-L-cysteine methyl ester contains two functional groups susceptible to hydrolysis: a methyl ester and an S-acetyl thioester. The cleavage of these groups can proceed through distinct chemical and enzymatic mechanisms.
Ester Hydrolysis Mechanisms of the Methyl Ester Group
The hydrolysis of the methyl ester group in this compound follows general mechanisms for ester hydrolysis, which can be catalyzed by either acid or base. youtube.comyoutube.com
Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com A tetrahedral intermediate is formed, and following proton transfers, the methanol (B129727) group is eliminated as a leaving group. A final deprotonation step yields the carboxylic acid and regenerates the acid catalyst. This entire process is reversible. youtube.comyoutube.com
Enzymatic hydrolysis is also a relevant pathway. Studies on related compounds, such as N-acetyl-S-alkyl- and N-acetyl-S-aryl-cysteine ethyl esters, have shown they are susceptible to hydrolysis by enzymes like chymotrypsin. nih.gov However, other enzymes exhibit high specificity; for instance, an isoprenylated cysteine methyl ester hydrolase does not process N-acetyl-L-cysteine methyl ester, indicating the requirement of specific structural features for enzymatic activity. nih.gov
Thiol Ester Hydrolysis Mechanisms of the S-Acetyl Group
Thioesters, like the S-acetyl group in this molecule, are also subject to hydrolysis. Thioester hydrolysis is generally more thermodynamically favorable than the hydrolysis of oxygen esters. libretexts.org
The hydrolysis of the S-acetyl group can be catalyzed by enzymes. For example, a series of N-acetyl-L-cysteine fatty acyl thioester derivatives were found to be hydrolyzed by butyrylcholinesterase (BuChE), but not by the related enzyme acetylcholinesterase. nih.gov This study demonstrated that the affinity of BuChE for these thioester compounds increased with the length of the fatty acid chain. nih.gov This suggests that specific enzymes in biological systems can efficiently catalyze the cleavage of the thioester bond in this compound and its analogs.
Chemically, the hydrolysis of thioesters can be mediated by acid or base, similar to oxygen esters. The rate of hydrolysis is pH-dependent and can compete with other reactions like thiol-thioester exchange. harvard.edu
Influence of Solution Environment on Hydrolytic Stability
The stability of this compound in solution is significantly influenced by the chemical environment, particularly pH and solvent composition.
Effect of Solvent : The choice of solvent can markedly affect hydrolytic stability. Research on the hydrolysis of a structurally related compound, N-acetyl dehydroalanine (B155165) methyl ester, showed that the addition of dimethylsulfoxide (DMSO) to water significantly retarded the rate of hydrolysis. nih.gov The magnitude of this effect was dependent on both the pH and the concentration of DMSO. Ethanol also slowed the hydrolysis rate, though less dramatically than DMSO. nih.gov This suggests that using mixed aqueous-organic solvents can enhance the stability of the ester group against hydrolysis.
Oxidative Chemistry and Radical-Mediated Reactions
The sulfur atom in this compound is a primary target for oxidative reactions, particularly those initiated by highly reactive species like hydroxyl radicals.
Hydroxyl Radical-Induced Oxidation Mechanisms and Intermediates
The oxidation of this compound and its close analogs by hydroxyl radicals (•OH) is a complex process involving several transient intermediates. Detailed investigations on the ethyl ester analog (SNACET) provide significant insight into these mechanisms. researchgate.net
At neutral to slightly acidic pH, the reaction of •OH with the thioether group leads to the formation of a hydroxysulfuranyl radical (>S(•)OH). This intermediate undergoes a very rapid fragmentation (kfragm ≥ 7.9 × 10⁷ s⁻¹) to yield an acyl radical (H₃C−CO•) and a sulfenic acid (RSOH). researchgate.net These products can then undergo further reactions, such as hydrogen abstraction, to yield acetaldehyde (B116499) and a sulfinyl radical (RSO•). researchgate.net The adjacent electron-withdrawing acetyl group is noted to destabilize the initially formed hydroxysulfuranyl radical, promoting its rapid fragmentation. researchgate.net
The general reaction pathway for thioethers with hydroxyl radicals involves the initial addition of the •OH to the sulfur atom, forming the hydroxysulfuranyl radical adduct. mdpi.com The subsequent fate of this adduct depends heavily on the surrounding molecular structure and solution conditions.
Formation and Characterization of Transient Sulfur-Centered Radical Cations
Under very acidic conditions (pH < 2), the •OH-induced oxidation mechanism changes. Instead of forming the hydroxysulfuranyl radical, a one-electron oxidation occurs, leading directly to the formation of a monomeric sulfur-centered radical cation (>S•⁺). researchgate.net This transient species can also be generated using other one-electron oxidants like the sulfate (B86663) radical anion (SO₄•⁻). researchgate.netiaea.org
The sulfur radical cation of the ethyl ester analog has been well-characterized by pulse radiolysis. researchgate.net
Formation and Properties : It is formed with a bimolecular rate constant of k = 3.9 × 10⁹ M⁻¹ s⁻¹ and exhibits a characteristic transient absorption band with a maximum at 420 nm (λmax = 420 nm). researchgate.net The presence of the adjacent acetyl group stabilizes this monomeric radical cation through spin delocalization onto the carbonyl group. researchgate.netiaea.org
Decay Pathways : The monomeric radical cation decays through two primary competing processes:
Concentration-Independent Decay : This pathway involves the fragmentation of the carbon-sulfur bond, yielding an acetylthiyl radical. The decay rate constant for this process is kd = 2.5 × 10⁵ s⁻¹. researchgate.net
Concentration-Dependent Decay : This process involves the association of the monomeric sulfur radical cation with a non-oxidized parent molecule to form an intermolecular three-electron-bonded dimeric radical cation ((>SS<)⁺). The rate constant for this association is relatively low (kS-S = 2.2 × 10⁷ M⁻¹ s⁻¹), which is consistent with the high stability of the monomeric radical cation. researchgate.net
Studies on the N-acetyl-cysteine radical cation have shown that the radical can potentially migrate from the initial position on the sulfur atom to the α-carbon, which can be a lower energy state. nih.gov The specific fate and stability of the sulfur radical cation are thus highly dependent on neighboring functional groups. mdpi.com
Interactive Data Tables
Table 1: Kinetic Data for the Reaction of •OH with N,S-Diacetyl-L-cysteine Ethyl Ester (SNACET)
Data from pulse radiolysis studies, which serve as a close model for the methyl ester. researchgate.net
| Parameter | Reaction / Process | Condition | Rate Constant (k) |
| Formation Rate | •OH + SNACET → >S•⁺ | pH < 2 | 3.9 × 10⁹ M⁻¹ s⁻¹ |
| Fragmentation Rate | >S(•)OH → H₃C−CO• + RSOH | Neutral pH | ≥ 7.9 × 10⁷ s⁻¹ |
| Independent Decay | >S•⁺ → Fragmentation | pH < 2 | 2.5 × 10⁵ s⁻¹ |
| Dependent Decay | >S•⁺ + SNACET → (>SS<)⁺ | pH < 2 | 2.2 × 10⁷ M⁻¹ s⁻¹ |
Table 2: Spectroscopic Properties of Transient Species
Data from pulse radiolysis studies of N,S-Diacetyl-L-cysteine Ethyl Ester (SNACET). researchgate.net
| Transient Species | Name | Absorption Maximum (λmax) |
| >S•⁺ | Monomeric Sulfur Radical Cation | 420 nm |
| RSOO• | Thiylperoxyl Radical | 540 nm |
Acyl Radical and Sulfenic Acid Formation Pathways
The reaction of this compound's analogue, N,S-diacetyl-l-cysteine ethyl ester (SNACET), with hydroxyl radicals (•OH) in aqueous solutions provides significant insight into its oxidative degradation pathways. At a pH range from slightly acidic to neutral, the interaction with •OH leads to the formation of a hydroxysulfuranyl radical intermediate. This intermediate is highly unstable due to the electron-withdrawing nature of the adjacent S-acetyl group. nih.gov
This instability drives a rapid fragmentation of the hydroxysulfuranyl radical. The fragmentation process is characterized by a very fast rate constant (kfragm ≥ 7.9 × 107 s-1) and results in the cleavage of the sulfur-acetyl bond, yielding two key species: an acyl radical (H3C−CO•) and the corresponding sulfenic acid (RSOH) of the cysteine derivative. nih.gov Subsequently, these intermediates can undergo further reactions, such as hydrogen abstraction, which can lead to the formation of acetaldehyde and a sulfinyl radical (RSO•). nih.gov This pathway highlights a critical route for the degradation of S-acetylated cysteine derivatives under oxidative stress.
Electron-Transfer Reactions and Spin Delocalization Phenomena
In contrast to the fragmentation pathway initiated by hydroxyl radicals at neutral pH, one-electron oxidation of SNACET under very acidic conditions (pH < 2) or using the sulfate radical anion (SO4•-) leads to a different set of reactive intermediates. nih.gov This process involves an electron-transfer reaction that forms a monomeric sulfur radical cation (>S•+). This intermediate is characterized by a transient absorption band with a maximum at 420 nm and is formed with a bimolecular rate constant of k = 3.9 × 109 M-1 s-1. nih.gov
A key feature of this sulfur radical cation is its relative stability, which is attributed to the phenomenon of spin delocalization. The adjacent S-acetyl group, which destabilizes the hydroxysulfuranyl radical, acts to stabilize the radical cation by delocalizing the spin density onto the carbonyl group. nih.gov This stabilization influences the decay pathways of the radical cation, which can proceed through two main routes:
Concentration-Independent Decay: This pathway involves the fragmentation of the carbon-sulfur bond, yielding an acetylthiyl radical. The rate constant for this decay is kd = 2.5 × 105 s-1. nih.gov
Concentration-Dependent Decay: This pathway involves the association of the monomeric sulfur radical cation with a non-oxidized parent molecule to form an intermolecular three-electron-bonded dimeric radical cation (>S∴S<)+. The rate constant for this association is kS-S = 2.2 × 107 M-1 s-1. nih.gov
| Reaction / Process | Intermediate Species | Rate Constant (k) | Conditions | Reference |
|---|---|---|---|---|
| Hydroxysulfuranyl Radical Fragmentation | R-S(•OH)-Ac | ≥ 7.9 × 107 s-1 | Neutral/Slightly Acidic pH | nih.gov |
| Formation of Monomeric Sulfur Radical Cation | >S•+ | 3.9 × 109 M-1 s-1 | Acidic pH ( < 2) with •OH | nih.gov |
| Concentration-Independent Decay of >S•+ | >S•+ | 2.5 × 105 s-1 | Acidic pH | nih.gov |
| Concentration-Dependent Decay of >S•+ | >S•+ + SNACET → (>S∴S<)+ | 2.2 × 107 M-1 s-1 | Acidic pH | nih.gov |
Comparative Reactivity with Other Reactive Oxygen and Nitrogen Species
Specific comparative reactivity data for this compound with a broad range of reactive oxygen species (ROS) and reactive nitrogen species (RNS) are not extensively documented. However, its reactivity can be inferred by contrasting it with its well-studied precursor, N-acetylcysteine (NAC). NAC possesses a free thiol (-SH) group, which is the primary site of its antioxidant activity. In this compound, this thiol is protected as a thioester.
This S-acetylation fundamentally alters its reactivity profile. While NAC can directly scavenge radicals like •OH and NO2, its reaction rates with other species like superoxide (B77818) (O2•-) and peroxynitrite (ONOO-) are relatively slow. tandfonline.com The S-acetyl group in this compound blocks this direct thiol-mediated scavenging pathway. Therefore, its reactivity towards ROS and RNS is not governed by the free thiol but by the thioester bond itself. Thioesters are generally stable towards hydrolysis but can be attacked by potent nucleophiles or undergo radical-initiated reactions. nih.gov Its direct reactivity as a scavenger for species like superoxide or hydrogen peroxide is expected to be significantly lower than that of free thiols.
| Reactive Species | Reaction Rate Constant (k) with NAC | Comment | Reference |
|---|---|---|---|
| Superoxide (O2•-) | 68 M-1 s-1 | Relatively slow for a radical reaction. | tandfonline.com |
| Peroxynitrite (ONOO-) | 415 M-1 s-1 | Slower than the reaction with endogenous thiols like cysteine or glutathione (B108866). | tandfonline.com |
| Hydroxyl Radical (•OH) | High | Reacts rapidly, similar to other thiols. | mdpi.com |
| Nitrogen Dioxide (NO2) | High | Considered a direct antioxidant for this species. | tandfonline.com |
Thiol Reactivity and Disulfide Exchange Processes
Reductive Disulfide Cleavage Capabilities
This compound cannot directly participate in reductive disulfide cleavage via the canonical thiol-disulfide exchange mechanism because it lacks a free sulfhydryl group. acs.org Typical thiol-based reducing agents like N-acetylcysteine (NAC) or dithiothreitol (B142953) (DTT) function by a nucleophilic attack of their thiolate anion on a disulfide bond. nih.gov
However, the compound can acquire disulfide-reducing capabilities indirectly. The S-acetyl thioester bond can be cleaved, liberating a free thiol. This cleavage can occur through two primary routes:
Chemical Hydrolysis: Thioesters can be hydrolyzed under basic or acidic conditions, although they are relatively stable at neutral pH. google.com
Enzymatic Hydrolysis: In a biological context, intracellular enzymes known as thioesterases can efficiently hydrolyze the S-acetyl bond. casi.org This enzymatic action would release N-acetyl-L-cysteine methyl ester, which contains a free thiol group.
Once the free thiol is generated, it can then act as a reducing agent to cleave disulfide bonds in other molecules, such as the oxidized form of glutathione (GSSG) or disulfide bridges in proteins. acs.org Therefore, this compound can be considered a pro-drug or precursor to a disulfide-reducing agent, with its activity being dependent on the deacetylation of its sulfur atom.
Interactions with Endogenous Thiol-Disulfide Systems
The interaction of this compound with endogenous thiol-disulfide systems, such as the glutathione (GSH/GSSG) pool, is primarily dictated by the reactivity of its S-acetyl thioester group. While direct thiol-disulfide exchange is precluded, two other significant interactions are plausible.
First, as mentioned, intracellular thioesterases can hydrolyze the compound to N-acetyl-L-cysteine methyl ester. casi.orgesliteglutathione.com This product is a cysteine derivative that can be further metabolized, potentially entering the cysteine pool and subsequently being used for the synthesis of glutathione, thereby indirectly affecting the GSH/GSSG balance. nih.gov
Second, a more direct interaction involves a transthioesterification (or transacetylation) reaction. In this process, the acetyl group is transferred from the sulfur atom of this compound to the sulfur atom of an endogenous thiol like glutathione. nih.gov This reaction would yield N-acetyl-L-cysteine methyl ester (with a free thiol) and S-acetylglutathione. S-acetylglutathione is itself a known prodrug of glutathione, as it can be readily deacetylated intracellularly to release GSH. mdpi.com This transacetylation mechanism represents a potential pathway for this compound to modulate the cellular thiol redox state by generating both a cysteine precursor and an acetylated form of glutathione. mdpi.comclinpgx.org
Biochemical Transformations and Intracellular Metabolism in Experimental Models
Cellular Uptake and Permeability Mechanisms
The utility of N,S-Diacetyl-L-cysteine methyl ester as an intracellular delivery agent for L-cysteine hinges on its ability to efficiently cross the cell membrane, a barrier that is largely impermeable to the polar, hydrophilic L-cysteine molecule itself. The chemical modifications in this compound—specifically the acetylation of the amino and thiol groups and the esterification of the carboxyl group—are designed to overcome this limitation.
The primary role of the dual acetylation and methyl esterification of the L-cysteine molecule is to increase its lipophilicity, or fat-solubility. nih.gov Cell membranes are composed of a lipid bilayer, which favors the passage of lipophilic substances while repelling charged or highly polar molecules. The native L-cysteine molecule possesses three polar functional groups: a primary amine (-NH2), a carboxylic acid (-COOH), and a thiol (-SH). At physiological pH, the amine and carboxyl groups are ionized (-NH3+ and -COO-), rendering the molecule highly polar and impeding its passive diffusion across cell membranes.
The chemical modifications in this compound neutralize these polar centers:
N-acetylation: The attachment of an acetyl group to the nitrogen atom converts the primary amine into a neutral amide group.
S-acetylation: The acetylation of the sulfur atom forms a thioester, masking the polar thiol group.
Methyl Esterification: The conversion of the carboxylic acid to a methyl ester eliminates its negative charge.
While enhanced lipophilicity promotes passive diffusion, the potential contribution of specific membrane transport systems to the intracellular accumulation of this compound cannot be entirely discounted. Cells possess a variety of transporter proteins, such as those for amino acids and small peptides, which could potentially recognize and facilitate the uptake of this modified cysteine derivative. However, the primary mechanism of uptake is considered to be passive diffusion due to the molecule's engineered lipophilicity. medchemexpress.com The compound has been noted for its utility in studying intracellular cysteine and glutathione (B108866) transport systems, suggesting its effectiveness in bypassing the normal transport limitations of cysteine. medchemexpress.com
Esterase-Mediated Biotransformation
Once inside the cell, this compound must be metabolized to release free L-cysteine to be biologically active. This process is a sequential, enzyme-catalyzed hydrolysis of the ester and amide bonds.
The initial and rapid step in the intracellular biotransformation of this compound is the hydrolysis of the methyl ester bond. This reaction is catalyzed by a broad family of intracellular enzymes known as esterases, particularly carboxylesterases. mdpi.com Carboxylesterases are serine hydrolases found ubiquitously in mammalian cells and are well-known for their role in the metabolic activation of ester-containing prodrugs. mdpi.comnih.gov These enzymes exhibit broad substrate specificity and efficiently cleave ester linkages, leading to the formation of a carboxylic acid and an alcohol. mdpi.com In the case of this compound, carboxylesterases would hydrolyze the compound to yield N,S-Diacetyl-L-cysteine and methanol (B129727). The subsequent deacetylation steps are carried out by other enzymes, such as intracellular acylases. researchgate.net
The release of L-cysteine from this compound is a multi-step enzymatic process. The first step, the de-esterification by carboxylesterases, is generally considered to be very rapid. nih.gov The subsequent de-acetylation of the N-acetyl and S-acetyl groups to release L-cysteine is a slower process, which allows for a sustained intracellular supply of the amino acid. nih.gov
While detailed kinetic studies providing specific Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max) for the enzymatic hydrolysis of this compound are not extensively detailed in publicly available literature, the kinetics can be described conceptually. The table below illustrates the type of data that would be generated in a kinetic analysis of the initial esterase-mediated step.
| Enzyme Source | Substrate | K_m (μM) (Conceptual) | V_max (nmol/min/mg protein) (Conceptual) | Description |
|---|---|---|---|---|
| Cytosolic Cell Extract | This compound | 150 | 500 | Represents the affinity of intracellular esterases for the substrate and the maximum rate of conversion to N,S-Diacetyl-L-cysteine. A lower K_m indicates higher affinity. |
Note: The values in the table are illustrative and intended to represent the type of data obtained from a kinetic analysis, as specific experimental data for this compound was not available in the searched sources.
Following the complete hydrolysis of the ester and acetyl groups, the liberated intracellular L-cysteine becomes available to participate in several critical metabolic pathways. researchgate.net The primary fates of this newly supplied cysteine are summarized below:
Protein Synthesis: As one of the 20 proteinogenic amino acids, L-cysteine is incorporated into newly synthesized proteins, where its thiol group is crucial for protein structure (via disulfide bonds) and enzymatic catalysis.
Glutathione (GSH) Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. researchgate.net The released cysteine is combined with glutamate (B1630785) and then glycine (B1666218) to form the tripeptide GSH, which plays a vital role in protecting cells from oxidative damage. nih.govresearchgate.net The ability to boost intracellular GSH levels is a key therapeutic rationale for using cysteine prodrugs. nih.gov
Taurine Synthesis: L-cysteine can be catabolized to taurine, an amino sulfonic acid involved in various physiological processes, including bile acid conjugation, osmoregulation, and membrane stabilization. researchgate.net
Hydrogen Sulfide (B99878) (H₂S) Production: L-cysteine is a substrate for enzymes like cystathionine (B15957) β-synthase and cystathionine γ-lyase, which produce hydrogen sulfide (H₂S). researchgate.net H₂S is now recognized as a gaseous signaling molecule with roles in vasodilation and cytoprotection. researchgate.net
| Metabolic Pathway | Key Product | Primary Cellular Function | Reference |
|---|---|---|---|
| Protein Synthesis | Polypeptides | Structural components, enzymes, signaling proteins | researchgate.net |
| Glutathione Synthesis | Glutathione (GSH) | Antioxidant defense, detoxification | researchgate.net |
| Taurine Synthesis Pathway | Taurine | Osmoregulation, bile salt conjugation | researchgate.net |
| Trans-sulfuration/Desulfhydration | Hydrogen Sulfide (H₂S) | Gasotransmitter, signaling molecule | researchgate.net |
Modulation of Intracellular Thiol Homeostasis
This compound is a derivative of the amino acid L-cysteine, engineered to facilitate its entry into cells. The addition of acetyl groups and a methyl ester increases the lipophilicity of the molecule, enhancing its ability to permeate cell membranes. Once inside the cell, it serves as a prodrug, undergoing enzymatic transformation to release L-cysteine. This intracellular delivery of cysteine directly influences the pool of available thiols, which are critical for maintaining cellular reductive capacity and signaling.
The primary metabolic fate of this compound upon entering a cell is its hydrolysis into L-cysteine. This process involves the action of intracellular non-specific esterases that cleave the methyl ester group, and acylases that remove the acetyl groups from the nitrogen and sulfur atoms. Specifically, the enzyme Acylase I has been identified as responsible for the deacetylation of N-acetyl-L-cysteine (NAC), a related compound. nih.gov
This intracellular release mechanism effectively increases the concentration of free L-cysteine within the cell. This strategy bypasses the limitations of direct L-cysteine administration, which can be inefficient due to poor membrane transport and potential extracellular oxidation to cystine. By delivering a protected form of cysteine, this compound ensures a more targeted and efficient elevation of the intracellular cysteine pool.
Studies on analogous lipophilic cysteine derivatives, such as N-acetyl-L-cysteine ethyl ester (NACET), have provided quantitative evidence for this mechanism. In experiments using retinal pigment epithelial (RPE) cells, treatment with NACET led to a significant, concentration-dependent increase in intracellular cysteine levels. nih.gov
Table 1: Effect of a Cysteine Prodrug (NACET) on Intracellular Cysteine Levels in ARPE-19 Cells This table shows data for N-acetyl-L-cysteine ethyl ester (NACET), a structurally related compound, to illustrate the principle of intracellular cysteine augmentation.
| Treatment Group | Intracellular Cysteine (nmol/mg protein) |
|---|---|
| Control | ~2.5 |
| NACET (0.2 mM) | ~5.0 |
| NACET (1 mM) | ~12.5 |
Data derived from a 16-hour treatment of ARPE-19 cells. nih.gov
The augmentation of intracellular cysteine has a direct and significant impact on the biosynthesis of reduced glutathione (GSH). nih.gov GSH is a tripeptide synthesized from glutamate, cysteine, and glycine, and it is the most abundant non-protein thiol in mammalian cells. The availability of cysteine is the rate-limiting step in GSH synthesis. nih.gov Therefore, by increasing the intracellular concentration of L-cysteine, this compound effectively promotes the production of GSH.
Experimental evidence supports this outcome. In a study using human melanoma cell lines, treatment with 1 mM this compound for 24 hours resulted in a marked elevation of the cellular glutathione level. This demonstrates its efficacy as a GSH-replenishing agent.
Further illustrating this principle, studies with the related compound NACET showed that its ability to elevate intracellular cysteine directly translated to increased GSH levels. nih.gov
Table 2: Effect of a Cysteine Prodrug (NACET) on Intracellular Glutathione (GSH) Levels in ARPE-19 Cells This table shows data for N-acetyl-L-cysteine ethyl ester (NACET), a structurally related compound, to illustrate the principle of promoting GSH biosynthesis.
| Treatment Group | Intracellular GSH (nmol/mg protein) |
|---|---|
| Control | ~35 |
| NACET (0.2 mM) | ~60 |
| NACET (1 mM) | ~75 |
Data derived from a 16-hour treatment of ARPE-19 cells. nih.gov
By increasing the intracellular pools of cysteine and its critical product, GSH, this compound profoundly influences cellular redox homeostasis and signaling pathways. GSH is a cornerstone of the cellular antioxidant defense system, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for enzymes like glutathione peroxidases and glutaredoxins. mdpi.com
The elevation of cysteine and GSH levels modulates the cellular redox state, which in turn regulates protein function through the oxidative modification of protein cysteine thiols, a process known as redox signaling. mdpi.comnih.gov These modifications, such as S-glutathionylation, can act as molecular "switches" that alter protein activity, localization, and interactions, thereby controlling diverse cellular processes. mdpi.comnih.govnih.gov
Furthermore, recent research has uncovered additional layers to the interplay between cysteine delivery and redox regulation. Cysteine derived from prodrugs like NAC can be metabolized by desulfuration pathways to generate hydrogen sulfide (H₂S) and sulfane sulfur species. nih.gov These molecules are now recognized as important signaling molecules and potent antioxidants in their own right, particularly within mitochondria. nih.gov This suggests that the protective effects of cysteine prodrugs may be mediated not only by GSH synthesis but also by the production of these reactive sulfur species. nih.gov The resulting modulation of the intracellular environment can also influence the activity of other antioxidant enzymes, such as superoxide (B77818) dismutase, and affect signaling cascades involved in cellular stress responses. mdpi.commdpi.com
Molecular Mechanisms of Biological Action in Cellular and Ex Vivo Systems
Direct Protein Modification Mechanisms
N,S-Diacetyl-L-cysteine methyl ester can directly alter protein structure and function through two primary mechanisms: the transfer of its acetyl group to lysine (B10760008) residues and the reduction of stabilizing disulfide bonds.
The S-acetyl group of this compound exists as a reactive thioester, which can serve as a donor for the non-enzymatic acetylation of protein lysine residues. This process, known as S-to-N acetyl transfer, is a significant pathway for post-translational modification. acs.orgnih.gov
The reaction proceeds via a nucleophilic attack by the ε-amino group of a lysine residue on the thioester carbonyl carbon of the compound. This transfers the acetyl group to the lysine, neutralizing its positive charge. nih.gov Research indicates that the S-acetylation of thiol-containing molecules is kinetically favored, occurring approximately 100 times faster than the direct acetylation of lysine from acetyl-CoA. acs.orgnih.gov The efficiency of this subsequent S-to-N transfer is highly dependent on the spatial proximity between the S-acetylated cysteine moiety and the target lysine, with an optimal distance of approximately 7.5 to 10 Angstroms promoting the reaction. nih.govnih.gov Studies using N-acetyl cysteine (NAC) have demonstrated that external thiols can facilitate this process by forming transient S-acetyl thioesters with endogenous acetyl-CoA, which then donate the acetyl group to lysine residues on proteins. acs.orgnih.gov
| Mechanism Feature | Description | Biochemical Rationale |
|---|---|---|
| Acetyl Donor Group | S-acetyl thioester | Thioesters are energetically favorable for acetyl group transfer. |
| Reaction Type | S-to-N Acetyl Transfer (Non-enzymatic) | A nucleophilic substitution reaction between the lysine ε-amino group and the thioester. nih.gov |
| Key Requirement | Spatial Proximity | Effective transfer requires the donor and acceptor residues to be within ~7.5-10 Å. nih.govnih.gov |
| Consequence | Charge Neutralization | The positive charge on the lysine side chain is neutralized, potentially altering protein conformation and interactions. wikipedia.orgnih.gov |
The ability of this compound to reduce disulfide bonds is fundamental to many of its biological effects. This action requires the initial hydrolysis of the S-acetyl group to unmask the free sulfhydryl (thiol) group, converting the molecule into its active thiol form, N-acetyl-L-cysteine methyl ester.
Once the free thiol is available, it acts as a potent reducing agent, capable of cleaving disulfide bonds (S-S) within or between protein chains through a thiol-disulfide interchange reaction. nih.govresearchgate.netunimi.it This mechanism is the basis for the mucolytic properties of related compounds like NAC, which reduce the viscosity of mucus by breaking the disulfide cross-links in glycoproteins. nih.govunimi.itpillintrip.com In plasma, NAC has been shown to restore the antioxidant capacity of albumin by reducing the disulfide bond in cysteinylated albumin, thereby regenerating the free thiol of Cysteine-34. nih.gov
Effects on Protein Solubility and Conformation
The direct chemical modifications imparted by this compound have profound consequences on the physical properties of proteins, including their solubility and conformational stability.
A common cause of protein insolubility and aggregation is the formation of improper intermolecular disulfide bonds. By cleaving these bonds, the active thiol form of this compound can effectively disrupt protein aggregates. unimi.it This solubilizing effect is exemplified by its mucolytic action, where the dense, insoluble network of mucus glycoproteins is broken down into smaller, more soluble units, thereby reducing viscosity. unimi.itpillintrip.compillintrip.com
The stability of a protein's three-dimensional structure can be modulated by this compound through two distinct actions:
Disulfide Bond Reduction : Disulfide bonds are strong covalent linkages that anchor the tertiary and quaternary structures of many proteins. Their reduction by the compound's free thiol group eliminates these critical structural supports, which can lead to protein unfolding and a decrease in conformational stability. researchgate.net
Lysine Acetylation : The native conformation of a protein is often stabilized by intramolecular electrostatic interactions, such as salt bridges between positively charged lysine and negatively charged aspartate or glutamate (B1630785) residues. By acetylating lysine and neutralizing its positive charge, the compound can abolish these salt bridges, thereby altering the protein's conformational stability. wikipedia.orgnih.gov
| Action | Effect on Protein Structure | Functional Outcome |
|---|---|---|
| Reduction of Intermolecular Disulfide Bonds | Breaks covalent links between protein chains. | Reverses aggregation and increases solubility. unimi.it |
| Reduction of Intramolecular Disulfide Bonds | Removes covalent structural supports. | Decreases conformational stability, can lead to unfolding. researchgate.net |
| Acetylation of Lysine Residues | Neutralizes positive charge, disrupting salt bridges. | Alters electrostatic interactions, modulating conformational stability. nih.gov |
Cellular Protective Effects
This compound exerts significant cellular protective effects, primarily by bolstering the cell's antioxidant defenses. Upon entering the cell, it is metabolized to provide L-cysteine, the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH). nih.govunimi.ittandfonline.com GSH is the most abundant endogenous antioxidant, playing a central role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis. kns.orgnih.gov
By increasing the intracellular pool of L-cysteine, the compound boosts GSH levels, thereby enhancing the cell's capacity to withstand oxidative stress. researchgate.netmdpi.com This mechanism has been shown to protect cells from damage induced by various insults, including radiation. kns.org Furthermore, the free thiol of its active metabolite can directly scavenge certain oxidants and contribute to the cellular antioxidant network by regenerating other thiol-containing molecules like mercaptoalbumin. nih.govnih.gov More recent findings suggest that cysteine derived from NAC can also be metabolized to produce hydrogen sulfide (B99878) (H₂S) and sulfane sulfur, which are themselves powerful antioxidant and signaling molecules. nih.gov This multifaceted antioxidant activity helps protect cellular components from oxidative damage, preventing the downstream consequences of oxidative stress. nih.gov
Mitigation of Oxidative Stress Through Thiol Replenishment
This compound contributes to the mitigation of oxidative stress by directly participating in thiol-disulfide exchange reactions, which leads to the replenishment of free thiol groups on proteins. This mechanism is crucial for maintaining the cellular redox balance and protecting against oxidative damage.
In studies utilizing aged human and mouse lenses, treatment with this compound resulted in a significant increase in the free protein thiol content. arvojournals.orgfrontiersin.orgnih.gov This indicates that the compound effectively reduces disulfide bonds that form in proteins as a consequence of aging and oxidative stress. The S-acetyl group on the thiol of the cysteine moiety is thought to facilitate the reduction of protein disulfides, thereby restoring the native thiol status of the proteins. nih.gov This direct replenishment of protein thiols is a key mechanism by which this compound counteracts the effects of oxidative stress.
A derivative of this compound, aggrelyte-2A, has also demonstrated a significant capacity to increase free protein thiol levels in both mouse and human lenses. frontiersin.orgnih.gov In cultured mouse lenses, aggrelyte-2A treatment led to a 1.7-fold increase in thiol content compared to controls. frontiersin.orgnih.gov Similarly, in human lenses, a 1.2-fold increase in thiol content was observed with aggrelyte-2A treatment. frontiersin.orgnih.gov
| Compound | Tissue | Fold Increase in Thiol Content (Compared to Control) | Reference |
|---|---|---|---|
| This compound (aggrelyte-2) | Aged Human Lens Water-Insoluble Protein | 1.93 | arvojournals.org |
| aggrelyte-2A | Mouse Lens | 1.7 | frontiersin.orgnih.gov |
| aggrelyte-2A | Human Lens | 1.2 | frontiersin.orgnih.gov |
Interaction with Electrophilic Species
The chemical structure of this compound, featuring a reactive thiol group (after deacetylation of the S-acetyl group), suggests a capacity to interact with electrophilic species. Electrophiles are electron-seeking molecules that can react with and damage cellular components, contributing to cellular stress and pathology.
The primary mechanism by which this compound interacts with electrophilic species is through the reduction of disulfide bonds in proteins. nih.govarvojournals.orgarvojournals.org Disulfide bonds are formed through the oxidation of cysteine residues, an electrophilic process. By reducing these bonds, this compound effectively reverses the impact of electrophilic oxidation on proteins. This reducing capability was demonstrated in studies on aged human lens proteins, where the compound increased the free protein thiol content. arvojournals.org
In addition to its disulfide-reducing activity, the thioester group in this compound can also exhibit reactivity towards certain electrophiles. While direct scavenging of reactive oxygen species has not been the primary focus of the available research on this specific compound, its structural similarity to other cysteine derivatives suggests potential nucleophilic reactivity towards harmful electrophiles.
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Compound and Metabolite Analysis
Chromatography is a cornerstone for the separation and analysis of "N,S-Diacetyl-L-cysteine methyl ester" from complex matrices. The choice between liquid and gas chromatography is dictated by the volatility and thermal stability of the analyte and its derivatives.
High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of "this compound". As an impurity of N-acetylcysteine (NAC), methods have been developed for its separation and quantification. ijper.orgresearchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.
A stability-indicating RP-HPLC method developed for N-acetylcysteine and its related substances, including N,S-diacetyl-L-cysteine (Impurity D), demonstrates the utility of this technique. ijper.org The separation can be achieved using a C18 column with a gradient elution program. ijper.org The mobile phase often consists of an ion-pairing agent, such as octane-1-sulphonic acid sodium, in an acidic aqueous solution, with an organic modifier like a mixture of methanol (B129727) and acetonitrile. ijper.org Detection is typically performed using a UV detector at a wavelength of around 210 nm. ijper.org Such methods have shown good linearity, accuracy, and precision for the quantification of related impurities. ijper.org
A method for determining N-acetyl-S-(3-coumarinyl)cysteine as its methyl ester in urine has also been developed using HPLC, showcasing the technique's applicability to biological samples. nih.gov
| Parameter | Condition |
|---|---|
| Column | Cadenza C18 (150 mm X 4.6 mm, 3µm) ijper.org |
| Mobile Phase | A: 0.01 M octane-1-sulphonic acid sodium (pH 2.2) B: Methanol:Acetonitrile (80:20 v/v) ijper.org |
| Elution | Gradient ijper.org |
| Flow Rate | 1.0 ml/minute ijper.org |
| Detection | UV at 210 nm ijper.org |
| Injection Volume | 10 µl ijper.org |
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acid derivatives, derivatization is necessary to increase their volatility. The analysis of "this compound" and its potential volatile intermediates can be approached using GC, often coupled with mass spectrometry (GC-MS).
A common derivatization procedure for amino acids is N-acetyl methyl esterification. nih.gov This process converts the amino and carboxylic acid groups into less polar and more volatile derivatives suitable for GC analysis. nih.gov While this specific derivatization creates N-acetyl amino acid methyl esters, the principles are applicable for creating volatile derivatives for GC analysis. The use of short-column gas chromatography has been noted for the analysis of N-acetyl(-L-)cysteine derivatives in human urine, achieving low detection limits. nih.gov
| Aspect | Description |
|---|---|
| Derivatization | Esterification of the carboxyl group and acylation of the amino group to increase volatility. nih.gov |
| Stationary Phase | Polar stationary phases are often used for the separation of derivatized amino acids. nih.gov |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) for identification and quantification. nih.gov |
Mass Spectrometry for Structural Elucidation and Mechanistic Insights
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of "this compound" and for gaining insights into its reaction mechanisms. It provides information on the molecular weight and fragmentation patterns of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like "this compound". It allows for the ionization of the molecule directly from a solution, typically generating protonated molecules [M+H]+ or other adducts.
In the context of related compounds, ESI-MS has been used to study the gas-phase fragmentation of N-acetylcysteine methyl ester. researchgate.net The MS/MS spectrum of the [M+H]+ ion of N-acetylcysteine methyl ester (m/z 192) shows characteristic fragmentation patterns that can be used for its identification. researchgate.net These fragmentation pathways provide a basis for predicting the fragmentation of the closely related "this compound". The predicted m/z for the [M+H]+ adduct of "this compound" is 220.06381. uni.lu
| Adduct | m/z |
|---|---|
| [M+H]+ | 220.06381 uni.lu |
| [M+Na]+ | 242.04575 uni.lu |
| [M+K]+ | 258.01969 uni.lu |
| [M+NH4]+ | 237.09035 uni.lu |
Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for identifying and mapping post-translational modifications (PTMs) on proteins. nih.govnih.gov This is relevant in scenarios where "this compound" or a related moiety might covalently modify a protein. In a typical bottom-up proteomics workflow, proteins are digested into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry.
The fragmentation of a modified peptide in the mass spectrometer allows for the identification of the modification and its location on the peptide sequence. nih.gov Collision-induced dissociation (CID) is a common fragmentation method. nih.gov The resulting fragment ions (b and y ions) can be used to determine the amino acid sequence and pinpoint the site of modification. nih.gov This approach would be instrumental in identifying cysteine residues on a protein that have been modified by a diacetyl-cysteine-related group.
Pulse radiolysis and steady-state gamma radiolysis are specialized techniques used to study the kinetics and mechanisms of free radical reactions. mdpi.com These methods are particularly useful for detecting and characterizing short-lived transient species.
In the context of "this compound," these techniques could be employed to study its reactions with radicals such as the hydroxyl radical (HO•). Pulse radiolysis experiments on model compounds like S-methyl-cysteine derivatives have been used to investigate the reaction of HO• radicals. mdpi.com By observing the transient absorption spectra at various time intervals after a pulse of electrons, the formation and decay of intermediate species can be monitored. mdpi.com This provides mechanistic insights into the oxidation processes of sulfur-containing amino acid derivatives. mdpi.com The data obtained from such studies can help to understand the potential antioxidant or pro-oxidant behavior of "this compound".
Spectroscopic Techniques for Reaction Monitoring and Radical Identification
Advanced spectroscopic methods are indispensable for elucidating the complex chemical behavior of this compound. These techniques provide real-time monitoring of reactions, enable the identification of transient radical species, and confirm the structural integrity of intermediates and final products.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for the detection and characterization of species with unpaired electrons, such as free radicals. In the context of reactions involving cysteine derivatives, ESR can provide critical insights into mechanisms involving radical intermediates, which may be generated through oxidation or interaction with other paramagnetic species like transition metal ions.
For instance, studies on the related compound N-Acetyl-L-cysteine (NAC) have demonstrated the utility of ESR in characterizing its complexes with metal ions. When NAC interacts with Ruthenium(III), ESR signals confirm the paramagnetic nature of the resulting complex. opensciencepublications.com The presence of an ESR signal can also indicate redox reactions; for example, the interaction between the sulfhydryl group of a cysteine derivative and a metal ion like Ru(III) can lead to the reduction of the metal, a process that can be tracked with ESR spectroscopy. opensciencepublications.com This principle is directly applicable to monitoring potential radical-mediated reactions of this compound, particularly those involving the thioester or potential cleavage of the S-acetyl group.
Table 1: Key ESR Spectroscopy Parameters for Radical Characterization
| Parameter | Information Provided | Relevance to Cysteine Derivatives |
|---|---|---|
| g-factor | Helps identify the specific radical species based on the electron's environment. | Differentiates between sulfur-centered, carbon-centered, or other radical types. |
| Hyperfine Splitting | Reveals interactions of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). | Provides structural information about the atoms in the immediate vicinity of the radical center. |
| Signal Intensity | Proportional to the concentration of the radical species. | Allows for quantitative monitoring of radical formation and decay during a reaction. |
| Linewidth | Influenced by dynamic processes like molecular tumbling and spin relaxation. | Gives insight into the local environment and mobility of the radical species. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Intermediates
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. While this compound itself does not have strong chromophores in the visible region, UV-Vis spectroscopy is a valuable tool for monitoring reactions where chromophoric intermediates are formed or consumed.
The technique is particularly useful for studying reactions involving the thiol group. For example, in related cysteine esters, UV-Vis has been used to determine the acid dissociation constants by monitoring the formation of the thiolate anion (RS⁻), which has a distinct absorbance maximum around 230-240 nm. rsc.org Although the thiol in this compound is protected by an acetyl group, reactions involving the cleavage of this thioester could be monitored by the appearance of a free thiol and its subsequent ionization to thiolate at appropriate pH levels. Furthermore, complexation reactions with certain metal ions can produce colored complexes with unique absorbance maxima, allowing for spectrophotometric analysis. opensciencepublications.comopensciencepublications.com However, it is noted that direct UV spectrophotometry for quantifying N-acetylcysteine can be subject to interference from degradation products like N,S-diacetylcysteine, highlighting the need for complementary analytical methods. opensciencepublications.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation and confirmation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the two acetyl groups (N-acetyl and S-acetyl), the methyl ester group, and the three protons of the cysteine backbone (α-CH and β-CH₂). The disappearance of the characteristic thiol proton (SH) signal, which would be present in its N-acetyl precursor, serves as direct confirmation of S-acetylation. opensciencepublications.com Similarly, changes in the chemical shifts of the α-CH and β-CH₂ protons compared to the precursor provide evidence of the modification. opensciencepublications.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign these signals and confirm the covalent structure by establishing proton-proton and proton-carbon correlations.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) Range | Multiplicity | Key Information |
|---|---|---|---|
| N-Coch₃ | ~2.0 | Singlet | Confirms presence of N-acetyl group. |
| S-Coch₃ | ~2.3 | Singlet | Confirms presence of S-acetyl group (thioester). |
| O-CH₃ | ~3.7 | Singlet | Confirms presence of methyl ester group. |
| β-CH₂ | ~3.0 - 3.4 | Doublet of doublets | Protons adjacent to the thioester and chiral center. |
| α-CH | ~4.5 - 4.8 | Multiplet | Proton at the chiral center, coupled to β-CH₂ and NH. |
Computational Chemistry Approaches
Computational chemistry provides theoretical insights that complement experimental findings, offering a molecular-level understanding of the energetics, dynamics, and interactions of this compound.
Quantum Chemical Calculations (e.g., DFT) for Reaction Energetics and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure and reactivity of molecules. DFT can be used to calculate the energies of reactants, products, and, crucially, the transition states that connect them. This allows for the prediction of reaction barriers (activation energies) and reaction free energies (ΔG), providing a quantitative understanding of reaction feasibility and kinetics. nih.gov
For a compound like this compound, DFT calculations can elucidate:
Reaction Mechanisms: By mapping the entire potential energy surface of a reaction, such as hydrolysis of the thioester or N-acetyl group, the lowest-energy pathway can be identified.
Reactivity Indices: DFT can compute properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and atomic charges, which help predict the most likely sites for nucleophilic or electrophilic attack.
Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies (IR), aiding in the interpretation of experimental spectra.
Studies have shown that DFT-calculated activation free energies (ΔG‡) for reactions between thiols and other molecules strongly correlate with experimental kinetic data, validating its predictive power for understanding the reactivity of cysteine-containing compounds. nih.gov
Molecular Dynamics Simulations for Protein-Ligand Interactions and Conformational Changes
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are particularly valuable for investigating its interactions with biological macromolecules, such as proteins. nih.govmdpi.com By placing the ligand into the binding site of a target protein in a simulated aqueous environment, MD can reveal detailed information about the binding process and the stability of the resulting complex.
Key insights from MD simulations include:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation indicates the stability of the binding pose. A stable RMSD suggests the ligand remains securely in the binding pocket. nih.gov
Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues reveals which parts of the protein are flexible and which are stabilized by the ligand's presence. nih.gov
Key Interactions: Simulations can map the specific intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and water bridges—that stabilize the protein-ligand complex over time. researchgate.net
Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity.
These simulations can guide the rational design of more potent analogs by identifying which functional groups on the ligand are most critical for the interaction with a target protein. nih.govnih.gov
Table 3: Common Parameters Analyzed in MD Simulations of Protein-Ligand Complexes
| Parameter | Description | Significance |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the structural stability of the protein and the ligand's binding pose. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |
| Rg (Radius of Gyration) | Represents the compactness of the protein structure. | Indicates whether the protein undergoes significant conformational changes (e.g., opening or closing) during the simulation. |
| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds between the protein and ligand. | Identifies key specific interactions that contribute to binding affinity and specificity. |
In Silico Modeling of Enzymatic Hydrolysis and Prodrug Activation
In silico modeling serves as a powerful predictive tool in drug discovery and development, offering insights into the metabolic fate and activation mechanisms of prodrugs like this compound. Computational approaches, including molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM), are employed to simulate the interactions between a prodrug and metabolizing enzymes, thereby predicting the efficiency and pathways of its conversion to the active pharmacological agent.
For this compound, such computational studies would be instrumental in elucidating its bioactivation, which is presumed to occur via enzymatic hydrolysis of the ester and thioester bonds to release N-acetyl-L-cysteine or L-cysteine. These studies would typically involve the following:
Molecular Docking: This technique would be used to predict the binding orientation and affinity of this compound within the active sites of relevant human enzymes, primarily esterases and thioesterases. The results would identify the most likely enzymatic catalysts for its hydrolysis and provide a static snapshot of the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that facilitate substrate recognition and binding.
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the enzyme-prodrug complex, MD simulations would be performed. These simulations would model the conformational changes in both the enzyme and this compound over time, providing a more realistic representation of the binding process and the stability of the complex. Key parameters that could be derived from MD simulations include the root-mean-square deviation (RMSD) to assess conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand.
Quantum Mechanics (QM) and Hybrid QM/MM Methods: To investigate the chemical reaction of hydrolysis itself, QM methods would be necessary. These calculations can model the electronic rearrangements that occur during bond cleavage. For a system as large as an enzyme-substrate complex, a hybrid approach combining quantum mechanics for the reactive site and molecular mechanics for the surrounding protein (QM/MM) would be employed. This would allow for the calculation of the reaction energy barrier, providing a quantitative prediction of the rate of hydrolysis and confirming the proposed reaction mechanism.
Despite the theoretical applicability of these powerful computational methodologies, a thorough search of the scientific literature reveals a notable absence of specific in silico studies focused on the enzymatic hydrolysis and prodrug activation of this compound. While computational models exist for the metabolism of other cysteine derivatives and prodrugs in general, dedicated research on this particular diacetylated compound is not publicly available.
Consequently, it is not possible to present detailed research findings or data tables, such as binding energies, interaction distances, or reaction energy profiles, that would be generated from such studies. The following table illustrates the type of data that would be expected from molecular docking studies, should they be performed in the future.
Table 1: Hypothetical Molecular Docking Results of this compound with Human Esterases
| Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
|---|---|---|---|
| Carboxylesterase 1 (hCES1) | Data Not Available | Data Not Available | Data Not Available |
| Carboxylesterase 2 (hCES2) | Data Not Available | Data Not Available | Data Not Available |
The lack of specific in silico data for this compound highlights a research gap and underscores the opportunity for future computational studies to elucidate its metabolic activation pathway, which would be invaluable for its further development as a potential therapeutic agent.
Future Research Directions and Translational Perspectives
Rational Design of Next-Generation Cysteine Prodrugs
The development of effective cysteine prodrugs is essential for therapeutic strategies aimed at replenishing intracellular glutathione (B108866) (GSH), a critical antioxidant. mdpi.com N,S-Diacetyl-L-cysteine methyl ester serves as an excellent scaffold for the rational design of next-generation prodrugs with optimized pharmacokinetic and pharmacodynamic profiles. Future research should focus on systematic modifications of its structure to enhance bioavailability, cellular uptake, and controlled release of L-cysteine.
Structure-activity relationship (SAR) studies will be pivotal in this endeavor. By synthesizing a library of analogs with varied ester groups (e.g., ethyl, propyl, butyl) and acyl groups on the sulfur and nitrogen atoms, researchers can investigate how these modifications impact lipophilicity, membrane transport, and enzymatic cleavage. For instance, studies on other cysteine esters have shown that the nature of the ester group significantly influences the rate and duration of intracellular cysteine elevation. nih.gov A comparative study of different ester derivatives of N,S-diacetyl-cysteine could yield compounds with tailored release profiles for specific therapeutic applications.
The overarching goal is to improve upon existing cysteine donors like N-acetylcysteine (NAC), which, despite its widespread use, has limitations in terms of bioavailability. researchgate.net The prodrug approach aims to circumvent the challenges associated with direct administration of L-cysteine, which can be toxic at high concentrations and is prone to oxidation. mdpi.com By designing prodrugs that are efficiently absorbed and readily converted to L-cysteine intracellularly, the therapeutic window and efficacy of cysteine-based therapies can be significantly expanded.
| Compound | Key Structural Feature | Potential Advantage | Reference |
|---|---|---|---|
| L-cysteine | Unmodified amino acid | Direct precursor for glutathione | mdpi.com |
| N-acetylcysteine (NAC) | N-acetylation | More stable than L-cysteine | nih.gov |
| This compound | N,S-diacetylation and methyl esterification | Potentially enhanced lipophilicity and cell permeability | cymitquimica.com |
| L-2-oxothiazolidine-4-carboxylate | Cyclized cysteine derivative | Intracellular delivery system for cysteine | nih.gov |
Exploration of Novel Molecular Targets and Signaling Pathways
While the primary anticipated mechanism of action for this compound is the replenishment of intracellular cysteine and subsequent glutathione synthesis, its potential effects on various signaling pathways warrant thorough investigation. Research on NAC has revealed its ability to modulate multiple redox-sensitive signaling cascades, and it is plausible that this compound could have similar or even distinct effects.
Future studies should explore the impact of this compound on key pathways implicated in inflammation, cell survival, and oxidative stress response. These include:
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): NAC has been shown to inhibit the activation of this pro-inflammatory transcription factor. numberanalytics.comconsensus.app Investigating whether this compound shares this anti-inflammatory property is a critical next step.
Nrf2 (Nuclear factor erythroid 2-related factor 2): This transcription factor is a master regulator of the antioxidant response. NAC can promote Nrf2 activation, leading to the expression of protective enzymes. numberanalytics.com Determining the effect of this compound on the Nrf2 pathway could reveal its potential as a potent antioxidant-inducing agent.
MAPK (Mitogen-activated protein kinase) pathways: The effects of NAC on MAPK pathways, such as ERK and JNK, have been reported to be context-dependent. atsjournals.orgnih.gov A detailed analysis of how this compound influences these pathways could provide insights into its effects on cell proliferation and survival.
TGF-β (Transforming growth factor-beta) signaling: NAC has been found to suppress TGF-β signaling, which is implicated in fibrosis. researchgate.net This suggests a potential therapeutic application for this compound in fibrotic diseases.
Furthermore, preliminary data suggests that Mucothiol, another name for this compound, may possess New Delhi metallo-beta-lactamase 1 (NDM-1) inhibition activity. chemicalbook.com This is a significant finding that opens up a new avenue of research into its potential as an antibiotic adjuvant.
Application in Advanced Biological Models for Mechanistic Elucidation
To bridge the gap between in vitro findings and clinical applications, it is imperative to evaluate this compound in advanced biological models that more accurately recapitulate human physiology and disease. While initial studies may be conducted in cell lines, transitioning to more complex systems is crucial for understanding the compound's mechanism of action in a more relevant biological context.
Future research should employ models such as:
3D Organoids and Spheroids: These models, derived from patient tissues or stem cells, provide a more physiologically relevant environment than traditional 2D cell cultures. Testing this compound in organoid models of diseases characterized by oxidative stress, such as neurodegenerative disorders or certain cancers, could provide valuable insights into its therapeutic efficacy.
Animal Models of Disease: In vivo studies are essential for evaluating the pharmacokinetics, efficacy, and safety of this compound. Based on the known effects of NAC, relevant models could include those for high-fat diet-induced diabetes, where NAC has been shown to reduce beta-cell oxidative stress, or models of acetaminophen (B1664979) toxicity, where glutathione replenishment is a key therapeutic strategy. nih.govfrontiersin.org
Development of High-Throughput Screening Assays for Derivatives
To accelerate the discovery of next-generation cysteine prodrugs based on the this compound scaffold, the development of robust high-throughput screening (HTS) assays is essential. These assays will enable the rapid evaluation of large libraries of derivatives for their ability to effectively deliver cysteine and boost intracellular glutathione levels.
Future efforts should focus on creating and optimizing assays such as:
Cell-based assays for intracellular cysteine and glutathione: Fluorescent probes that specifically detect intracellular thiols can be adapted for a high-throughput format. rsc.org This would allow for the rapid identification of derivatives that lead to the most significant increase in intracellular cysteine and glutathione.
Enzymatic assays: Simple and cost-effective enzymatic assays that measure glutathione levels or the activity of glutathione-dependent enzymes can be utilized for HTS. rass-biosolution.com
Mass spectrometry-based methods: Techniques like UPLC-MS can provide highly sensitive and specific quantification of NAC and its metabolites, and similar methods could be developed for this compound and its derivatives. nih.gov
By combining rational drug design with HTS, the process of identifying lead compounds with superior properties can be significantly streamlined, paving the way for the development of novel therapeutics for a wide range of diseases associated with oxidative stress and glutathione depletion.
Q & A
Q. What are the established methods for synthesizing N,S-Diacetyl-L-cysteine methyl ester with high purity?
Methodological Answer: The synthesis typically involves acetylation of L-cysteine derivatives under controlled conditions. A validated protocol includes:
Dissolving N-acetyl-L-cysteine in dry methanol under an inert nitrogen atmosphere.
Adding concentrated sulfuric acid dropwise with vigorous stirring.
Neutralizing the mixture after 24 hours with saturated sodium bicarbonate.
Extracting the product using ethyl acetate, followed by drying and solvent evaporation under reduced pressure.
This method yields high-purity (>95%) product, as confirmed by NMR and HRMS . Modifications may include substituting acetylating agents (e.g., acetic anhydride) or optimizing reaction times for derivatives .
Q. How does the molecular structure of this compound influence its reactivity in chemical and biological systems?
Methodological Answer: The compound’s reactivity arises from three functional groups:
- Thiol group : Participates in redox reactions and nucleophilic substitutions.
- Amide bond : Stabilizes the structure and resists hydrolysis under physiological pH.
- Methyl ester : Enhances lipophilicity, improving membrane permeability.
These groups enable applications in drug design (e.g., pro-drug activation) and bioactivation studies. Structural analogs with varied acyl groups (e.g., benzoyl, cyclohexanecarbonyl) show distinct reactivity profiles, emphasizing the role of substituents in tuning properties .
Q. What analytical techniques are recommended for confirming the purity and identity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify structural integrity, with characteristic peaks for acetyl (δ ~2.0 ppm) and methyl ester (δ ~3.7 ppm) groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 234.09).
- Chromatography (HPLC/GC) : Quantifies purity (>98%) and detects impurities using reverse-phase columns .
Advanced Research Questions
Q. How do pH conditions affect the oxidation pathways of this compound in aqueous solutions?
Methodological Answer: Under neutral to slightly acidic pH :
- Hydroxyl radicals () induce rapid fragmentation of the hydroxysulfuranyl radical intermediate (), yielding acetaldehyde and sulfinyl radicals.
- Key technique : Pulse radiolysis combined with ESR identifies transient radicals and quantifies reaction kinetics .
Under strongly acidic pH (pH < 2) :
Q. How can computational modeling guide the design of this compound derivatives for targeted protein interactions?
Methodological Answer:
- Molecular docking : Predicts binding affinities to proteins (e.g., polyisoprenylated methylated proteins) by simulating interactions between the compound’s thiol group and catalytic cysteine residues.
- Density Functional Theory (DFT) : Calculates charge distribution and stability of intermediates (e.g., sulfenic acid) during oxidation .
Q. What experimental strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?
Methodological Answer:
- Taguchi experimental design : Statistical optimization of parameters (e.g., catalyst concentration, temperature) maximizes yield. For example, catalyst concentration contributes >77% to reaction efficiency in analogous ester syntheses .
- Structural analogs : Substituting acyl groups (e.g., 4-fluorobenzoyl) alters solubility and metabolic stability, as shown in derivatives with >95% purity .
Q. What role does this compound play in modulating protein aggregation and solubility?
Methodological Answer:
Q. How do reaction intermediates of this compound influence its antioxidant activity in biological systems?
Methodological Answer:
- Sulfenic acid () : A transient intermediate that scavenges free radicals, detected via HPLC post-radiolysis.
- Quantitative analysis : Steady-state γ-radiolysis measures radical yields (G-values) to correlate intermediate stability with antioxidant efficacy .
Tables of Key Data
Table 1: Oxidation Kinetics of This compound
| pH Condition | Dominant Intermediate | Rate Constant () | Product |
|---|---|---|---|
| Neutral | Hydroxysulfuranyl radical | Acetaldehyde | |
| Acidic (pH < 2) | Stable radical cation | ||
Table 2: Optimization Parameters for Ester Synthesis (Analogy)
| Parameter | Contribution (%) | Optimal Level |
|---|---|---|
| Catalyst concentration | 77.582 | 1.5 wt% |
| Reaction temperature | 12.314 | 60°C |
| Catalyst type | 8.901 | NaOH |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
